Borreline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

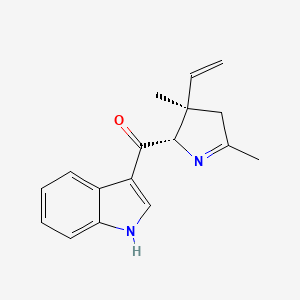

Borreline is a member of indoles.

Scientific Research Applications

Chemical Properties and Synthesis of Borreline

This compound is a 2-substituted indole-3-carbaldehyde compound synthesized through various chemical pathways. Its structural characteristics allow it to interact with biological systems effectively, making it a subject of interest in pharmacological studies. The synthesis of this compound has been reported alongside other related compounds, emphasizing its potential as a growth promoter in plants and a therapeutic agent in medicine .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in several fields:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties. For instance, certain compounds isolated from Borreria species have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Vibrio cholerae .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory conditions .

- Plant Growth Promotion : this compound has been identified as a potent promoter of root growth in plants, with preliminary applications reported in reforesting efforts in arid regions like the Gobi desert .

Therapeutic Applications

The therapeutic applications of this compound extend to various medical fields:

- Cancer Research : Compounds related to this compound have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against cancer cell lines. This makes it a candidate for further investigation in oncology .

- Lyme Disease Treatment : Given its structural similarities to compounds effective against Borrelia burgdorferi, the causative agent of Lyme disease, this compound is being explored for its potential role in treating this condition, particularly in cases resistant to conventional antibiotics .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.0 µg/mL against Sarcina lutea, indicating strong antibacterial potential .

Anti-inflammatory Activity

In experimental models, this compound showed significant reductions in inflammatory markers when tested against induced arthritis models in mice. The results highlighted its potential as an anti-inflammatory agent .

Plant Growth Promotion

Field trials conducted in Inner Mongolia demonstrated the efficacy of this compound as a root growth promoter, significantly enhancing plant survival rates in arid conditions. This application is crucial for ecological restoration efforts .

Q & A

Basic Research Questions

Q. How can researchers systematically characterize the chemical structure of Borreline?

Methodological Answer:

- Use spectroscopic techniques (e.g., NMR, IR) to identify functional groups and bonding patterns.

- Employ X-ray crystallography to resolve 3D molecular geometry, ensuring purity via HPLC (≥95%) .

- Validate structural consistency across synthesized batches using mass spectrometry (MS) and elemental analysis .

Table 1 : Key Analytical Techniques for Structural Characterization

| Technique | Application | Parameters to Validate |

|---|---|---|

| NMR | Functional group identification | Chemical shift (δ), multiplicity |

| X-ray diffraction | Crystallographic structure resolution | Space group, unit cell dimensions |

| HPLC-MS | Purity assessment | Retention time, m/z ratio |

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Methodological Answer:

- Optimize extraction solvents (e.g., methanol, ethyl acetate) based on polarity.

- Implement column chromatography with gradient elution to separate this compound from co-extracted compounds .

- Validate yield using gravimetric analysis and cross-check with LC-MS .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Methodological Answer:

- Conduct dose-response studies in rodent models, measuring plasma concentrations via LC-MS/MS at timed intervals.

- Calculate AUC (area under the curve) , half-life (t½), and clearance rates using non-compartmental analysis .

Advanced Research Questions

Q. What strategies address contradictory data on this compound’s mechanism of action in different in vitro assays?

Methodological Answer:

- Perform dose standardization to rule out concentration-dependent effects.

- Use isogenic cell lines to control genetic variability and validate findings via orthogonal assays (e.g., siRNA knockdown) .

- Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous controls .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in human cell models?

Methodological Answer:

- Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations.

- Use network pharmacology models to prioritize high-confidence targets, validated via CRISPR-Cas9 screens .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Apply hierarchical Bayesian models to account for inter-experiment variability.

- Use Akaike Information Criterion (AIC) to compare logistic vs. hormetic dose-response models .

Q. Data Contradiction & Validation

Q. How should researchers design replication studies to confirm this compound’s reported bioactivity?

Methodological Answer:

- Adopt BLIND (Biomarker-Led Independent Validation) protocols, sharing raw data and reagents across labs.

- Pre-register experimental designs on platforms like Open Science Framework to reduce bias .

Q. What criteria determine whether conflicting solubility data for this compound stem from methodological artifacts?

Methodological Answer:

- Compare solvent systems (e.g., aqueous vs. organic) and temperature controls across studies.

- Validate solubility via dynamic light scattering (DLS) to detect aggregation, a common source of inconsistency .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound research questions?

Methodological Answer:

- Feasible: Ensure access to synthetic standards and validated assays.

- Novel: Focus on understudied targets (e.g., epigenetic modifiers) rather than well-characterized pathways.

- Ethical: Prioritize in vitro models before advancing to in vivo studies .

Q. What scoping review methodologies are effective for mapping this compound’s research landscape?

Methodological Answer:

Properties

CAS No. |

64643-94-3 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[(2S,3R)-3-ethenyl-3,5-dimethyl-2,4-dihydropyrrol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C17H18N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10,16,18H,1,9H2,2-3H3/t16-,17+/m1/s1 |

InChI Key |

WQTYIKZACFUZJB-SJORKVTESA-N |

SMILES |

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Isomeric SMILES |

CC1=N[C@@H]([C@@](C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.